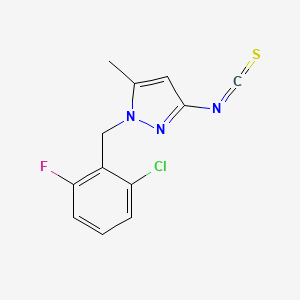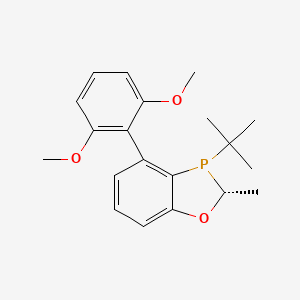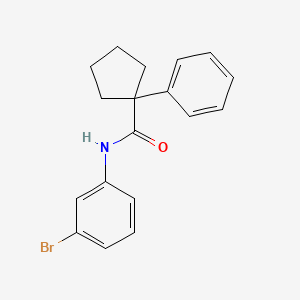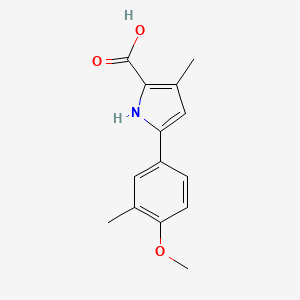
5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a methoxy group (-OCH3), and two methyl groups (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by various substitution reactions to introduce the methoxy, methyl, and carboxylic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, with the various substituents contributing to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The methoxy group could undergo demethylation, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar, and it may be soluble in polar solvents .科学的研究の応用
Analgesic and Anti-inflammatory Activity
- Analgesic and Neurobehavioral Activity : A study by Massa et al. (1989) on 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, a related compound, explored their analgesic, anti-inflammatory, and neuropsychobehavioral effects (Massa et al., 1989).
- Synthesis and Activity of 5-Aroyl-1,2-Dihydro-3H-Pyrrolo[1,2-a]Pyrrole-1-Carboxylic Acids : Research by Muchowski et al. (1985) delved into the synthesis and evaluation of such compounds for analgesic and anti-inflammatory activities, noting their high potency and minimal gastrointestinal erosion in rats (Muchowski et al., 1985).
Antimicrobial Applications
- Synthesis of Novel Pyrrole Derivatives as Antimicrobial Agents : A study by Hublikar et al. (2019) synthesized novel pyrrole derivatives showing significant antibacterial and antifungal activities, highlighting the role of the methoxy group in enhancing this activity (Hublikar et al., 2019).
Chemical Synthesis and Structural Analysis
- Synthesis of Pyrrolecarboxylic Acids : Campaigne and Shutske (1975) discussed the synthesis of 1-methyl-3-alkoxy-5-arylpyrrolecarboxylic acids, including methods like hydrolysis and decarboxylation (Campaigne & Shutske, 1975).
- Ab Initio Crystal Structure Determination : Silva et al. (2012) determined the crystal structure of chain functionalized pyrroles, which are crucial in understanding the physical and chemical properties of these compounds (Silva et al., 2012).
Miscellaneous Applications
- Corrosion Inhibition : A study by Chaitra et al. (2016) on thiazole-based pyridine derivatives, which include compounds similar to 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, demonstrated their effectiveness as corrosion inhibitors for mild steel (Chaitra et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-6-10(4-5-12(8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOZKTVWKBJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

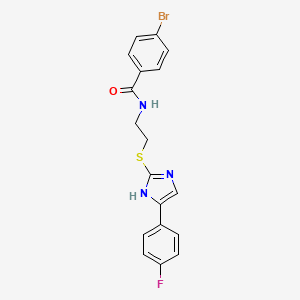
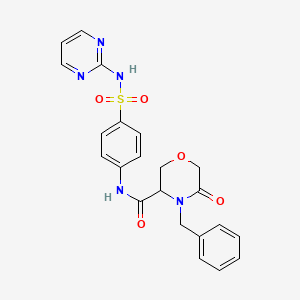
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)
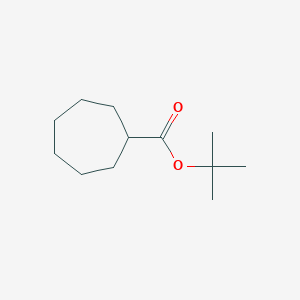

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
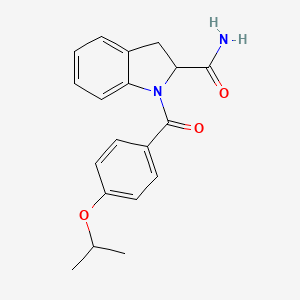
![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)
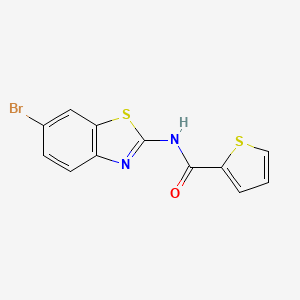
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)
